molecular formula C12H21N3O2 B1452171 Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate CAS No. 77278-86-5

Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate

Cat. No.: B1452171
CAS No.: 77278-86-5
M. Wt: 239.31 g/mol
InChI Key: UWZSMTGOKZRFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate: is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. It is known for its stability and reactivity, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-bromopropionitrile. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor agonists.

    Medicine: It is employed in the synthesis of potential drug candidates for various therapeutic areas, including oncology and neurology.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring provides structural stability and flexibility. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and interaction properties compared to its analogs. The cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions and form hydrogen bonds, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZSMTGOKZRFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.